molecular formula C10H19N3 B13300079 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13300079
M. Wt: 181.28 g/mol
InChI Key: UVRHNYLYQNVNDX-UHFFFAOYSA-N
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Description

3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a branched alkyl substituent (butan-2-yl group) at position 3, an ethyl group at position 4, and a methyl group at position 1. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-butan-2-yl-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-7(3)9-8(6-2)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3

InChI Key

UVRHNYLYQNVNDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(C)CC)C)N

Origin of Product

United States

Preparation Methods

Hydrazine Condensation with β-Ketonitriles

Methodology:

  • Starting materials: β-Ketonitriles (e.g., α-cyanoacetophenone derivatives) are reacted with hydrazines to form 5-aminopyrazoles via nucleophilic attack and cyclization.
  • Reaction conditions: Typically, reflux in polar solvents like ethanol or acetic acid, with catalysts such as acetic acid or Lewis acids to promote cyclization.
  • Substituent introduction: Alkylation at the N1 position is achieved through alkyl halides (e.g., methyl iodide) prior to cyclization or post-cyclization modifications.

Research findings:

  • The approach allows for versatile substitution at N1 and the pyrazole ring, accommodating various alkyl groups, including butan-2-yl, ethyl, and methyl groups.

Alkylation and Cyclization of Heterocyclic Acetonitriles

Methodology:

  • Step 1: Synthesis of heterocyclic acetonitriles bearing the desired substituents.
  • Step 2: Reaction with hydrazines under mild conditions to form amino-pyrazoles.
  • Step 3: Post-synthetic modifications, such as alkylation at the N1 position, to install methyl groups.

Research findings:

  • The use of heterocyclic acetonitriles like 4-(1-cyano-2-oxoethyl)benzamide derivatives enables regioselective formation of substituted pyrazoles.

Direct Functionalization from Primary Amines

Methodology:

  • Recent advances have demonstrated the direct synthesis of pyrazoles from primary aliphatic amines and diketones, avoiding multi-step procedures.
  • Reaction conditions: Mild, metal-free, short reaction times, often under reflux or microwave irradiation.
  • Advantages: High functional group tolerance, broad substrate scope, and operational simplicity.

Research findings:

  • This method allows for the direct incorporation of the butan-2-yl, ethyl, and methyl groups by choosing appropriate primary amines and diketone precursors.

Representative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Hydrazine Condensation β-Ketonitriles, Hydrazines Acid catalysts (e.g., acetic acid) Reflux in ethanol or acetic acid Versatile substitution Multi-step, moderate yields
Alkylation & Cyclization Heterocyclic acetonitriles, Hydrazines Alkyl halides, Lewis acids Reflux, microwave Regioselectivity, high yields Requires multiple steps
Direct Amine-Based Synthesis Primary amines, Diketones No inorganic reagents Mild, short time Simplified, scalable Limited substrate scope in some cases

Detailed Research Findings

Synthesis via Hydrazine and β-Ketonitriles

The condensation of β-ketonitriles with hydrazines is a classical route, where the nucleophilic attack of hydrazine on the carbonyl carbon forms hydrazones, which then cyclize to produce pyrazoles. Alkylation at the N1 position can be achieved with methyl halides or other alkylating agents, enabling the introduction of methyl, ethyl, or butan-2-yl groups.

Catalytic and Multicomponent Approaches

Recent innovations involve multicomponent reactions, such as the one-pot addition of chalcones with hydrazines, followed by oxidation and derivatization, which afford substituted pyrazoles efficiently. These methods benefit from high yields and operational simplicity, making them attractive for industrial applications.

Metal-Free and Direct Functionalization

The latest developments focus on direct synthesis from primary amines, which react with diketones under mild conditions to form pyrazoles without the need for metal catalysts. This approach is particularly suitable for large-scale synthesis of compounds like 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine , especially when using commercially available primary amines such as butan-2-amine, ethylamine, and methylamine.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings with two nitrogen atoms, influencing their reactivity and biological interactions. This compound has a unique molecular structure that includes a butan-2-yl group, an ethyl group, and a methyl group attached to the pyrazole ring, which contributes to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C10H19N3C_{10}H_{19}N_3
  • Molecular Weight : Approximately 183.28 g/mol
  • The presence of butan-2-y, ethyl, and methyl groups in 3-(Butan-2-YL)-4-ethyl-1-methylpyrazole contributes to its distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Types of Reactions

3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques. Hydrogen gas (H2H_2) in the presence of a palladium catalyst is often used for reduction.
  • Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Halogenating agents such as bromine (Br2Br_2) or chlorine (Cl2Cl_2) can be used for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Areas of Application

  • Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

The biological activity of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can alter the activity of these targets, affecting downstream signaling pathways. Understanding these mechanisms is crucial for elucidating the compound's pharmacological effects.

Mechanism of Action

The mechanism of action of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substituents on the pyrazole ring significantly influence solubility, stability, and intermolecular interactions. Below is a comparison with key analogs:

Compound Substituents Key Features
3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine 3: Butan-2-yl; 4: Ethyl; 1: Methyl Branched alkyl groups may enhance lipophilicity and steric shielding compared to linear chains .
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3: tert-Butyl; 1: Methyl; N: 4-Methoxybenzyl Increased bulkiness (tert-butyl) and aromatic substitution (methoxybenzyl) improve receptor binding in pharmacological studies .
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine 3: tert-Butyl; 1: 2,4-Dichlorophenyl Halogenated aryl groups enhance electronic effects and potential bioactivity .
5-Amino-3-methyl-1-phenylpyrazole 1: Phenyl; 3: Methyl Aromatic substitution (phenyl) increases π-π stacking potential in crystal structures .

Biological Activity

3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique molecular structure that includes a butan-2-yl group, an ethyl group, and a methyl group attached to the pyrazole ring, contributing to its biological activity.

  • Molecular Formula : C_{11}H_{18}N_4
  • Molecular Weight : Approximately 183.28 g/mol
  • Structure : Contains a five-membered heterocyclic ring with two nitrogen atoms, influencing its reactivity and biological interactions.

The biological activity of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can alter the activity of these targets, affecting downstream signaling pathways. Understanding these mechanisms is crucial for elucidating the compound's pharmacological effects.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine may possess anticancer properties. For instance, related pyrazole compounds have shown cytotoxic effects on various cancer cell lines, such as A549 human lung adenocarcinoma cells, with IC50 values indicating significant anti-proliferative effects .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer or metabolic disorders.
  • Binding Affinity Studies : Interaction studies have demonstrated that this compound can bind effectively to specific biological targets, which is essential for understanding its pharmacodynamics and guiding further drug development efforts.

Comparative Analysis with Similar Compounds

The structural uniqueness of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine can be highlighted through comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
3-(Butan-2-YL)-4-methyl-1H-pyrazol-5-aminoC_{11}H_{16}N_4Contains a methyl group instead of an ethyl group
4-Ethyl-1-methylpyrazoleC_{9}H_{12}N_4Lacks the butan-2-y group, affecting steric effects
3-(tert-butyl)-4-methylpyrazoleC_{11}H_{16}N_4Contains a tert-butyl group instead of butan-2-y

The presence of butan-2-y, ethyl, and methyl groups in 3-(Butan-2-YL)-4-ethyl-1-methylpyrazole contributes to its distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing the biological activity of related pyrazole derivatives. For example:

  • Anticancer Studies : In vitro evaluations using human cancer cell lines have shown varying degrees of cytotoxicity among pyrazole derivatives. Some analogs demonstrated significant reductions in cell viability compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : Molecular docking studies have revealed potential binding sites and interactions between pyrazole derivatives and target proteins, providing insights into their mechanism of action .

Q & A

Q. What are the standard synthetic routes for 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine?

The compound is synthesized via multi-step alkylation and amination processes. A typical route involves:

  • Step 1 : Preparation of the pyrazole core through condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
  • Step 2 : Alkylation at the N1 position using methyl halides or alkylating agents in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Introduction of the butan-2-yl and ethyl substituents via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like Pd or Cu . Final purification is achieved via recrystallization (ethanol/water) or column chromatography .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. For example, methyl groups on the pyrazole ring resonate at δ 2.1–2.5 ppm .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar pyrazole ring with phenyl substituents at <5° deviation) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 236.2) .

Q. What preliminary biological activities are reported for this compound?

Pyrazole analogs exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme modulation : Inhibition of COX-2 (IC₅₀ ~15 µM) and interactions with kinases involved in inflammatory pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Strategies include:

  • Solvent optimization : Replacing ethanol with acetonitrile improves alkylation efficiency by 20% .
  • Catalyst screening : Pd(OAc)₂ increases coupling reaction yields to >85% compared to Cu catalysts (60–70%) .
  • Temperature control : Maintaining reflux at 80°C during amination minimizes side-product formation .

Q. How to resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) can arise from:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium between amine and imine forms .
  • Crystallographic validation : Compare experimental X-ray data (e.g., bond angles from Acta Crystallographica ) with computational models (DFT) to confirm structural assignments.

Q. What methodologies are recommended for comparative structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace butan-2-yl with pentan-2-yl) to assess alkyl chain length effects on bioactivity .
  • Biological assays : Test analogs against a panel of enzymes (e.g., kinases, cytochrome P450 isoforms) to identify selectivity trends .
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR .

Q. How to address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .

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